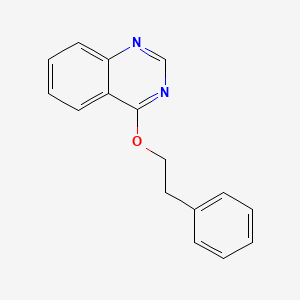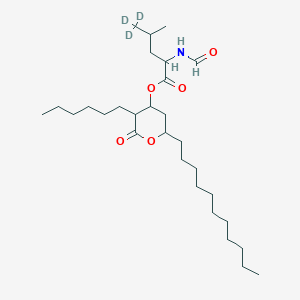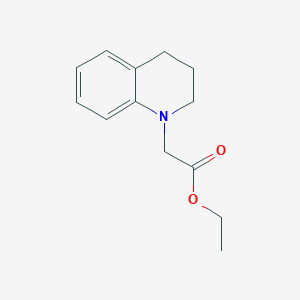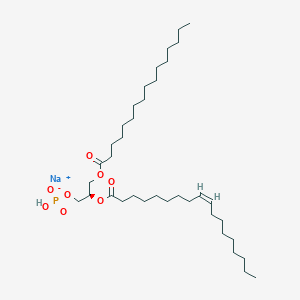
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[3-(MethylaMino)-1-piperi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[3-(MethylaMino)-1-piperi] is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is structurally related to other fluoroquinolones, which are characterized by the presence of a fluorine atom at the C-6 position of the quinolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[3-(MethylaMino)-1-piperi] typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinoline core.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the various steps of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom at the C-6 position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Hydroxylated Derivatives: Formed from oxidation.
Reduced Alcohols: Formed from reduction.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution.
Chemistry:
Synthesis of Derivatives: Used as a precursor for synthesizing various quinolone derivatives with potential pharmaceutical applications.
Biology:
Antibacterial Studies: Extensively studied for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine:
Antibiotic Development: Used in the development of new antibiotics to combat resistant bacterial strains.
Industry:
Pharmaceutical Manufacturing: Employed in the large-scale production of antibacterial agents.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[3-(MethylaMino)-1-piperi] is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[3-(MethylaMino)-1-piperi] is unique due to its specific substituents, which confer distinct pharmacokinetic properties and antibacterial spectrum. Its methoxy group at the C-8 position and the methylamino group at the C-7 position are particularly noteworthy, as they enhance its activity and stability.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
165619-85-2 |
|---|---|
Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4206632 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)



![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)


